4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
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Overview
Description
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C22H14Cl2FN3O4 and a molecular weight of 474.279 g/mol . This compound is known for its unique chemical structure, which includes dichloroanilino, oxoacetyl, carbohydrazonoyl, and fluorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps, including the reaction of 3,4-dichloroaniline with oxoacetyl chloride to form an intermediate, which is then reacted with carbohydrazide and 2-fluorobenzoic acid under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can be compared with similar compounds such as:
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound has a similar structure but with a butoxy group instead of a fluorobenzoate group.
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate:
These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorobenzoate group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
477732-04-0 |
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Molecular Formula |
C22H14Cl2FN3O4 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H14Cl2FN3O4/c23-17-10-7-14(11-18(17)24)27-20(29)21(30)28-26-12-13-5-8-15(9-6-13)32-22(31)16-3-1-2-4-19(16)25/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
OXRGKSKOWFBYEN-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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